tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxyl compound
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate
- Tert-butyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate
Uniqueness
Tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C15H19ClN2O3 |
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Molecular Weight |
310.77 g/mol |
IUPAC Name |
tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O3/c1-10-9-15(20,11-5-7-12(16)8-6-11)18(17-10)13(19)21-14(2,3)4/h5-8,20H,9H2,1-4H3 |
InChI Key |
RAZMHLMRAJTTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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